![molecular formula C19H18N2 B2487459 2-Bencil-1,2,3,4-tetrahidrobenzo[b][1,6]naftiridina CAS No. 1541-57-7](/img/structure/B2487459.png)

2-Bencil-1,2,3,4-tetrahidrobenzo[b][1,6]naftiridina

Descripción general

Descripción

Synthesis Analysis

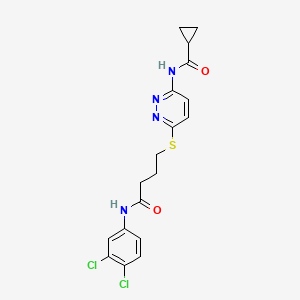

The synthesis of related naphthyridine derivatives, including those within the tetrahydrobenzo[b]naphthyridine family, has been explored through various methods. One approach involves cascade reactions, including Knoevenagel condensation, aza-ene reaction, imine-enamine tautomerization, cyclocondensation, and intramolecular S(N)Ar, to create complex structures efficiently (Wen et al., 2010). Another method utilizes Copper Bromide catalyzed intramolecular [4 + 2] Hetero-Diels-Alder reactions for synthesizing dihydrodibenzo[b,h][1,6]naphthyridines, demonstrating the versatility of synthetic approaches (Muthukrishnan et al., 2016).

Molecular Structure Analysis

The structural analysis of these compounds reveals complex molecular arrangements. For example, the 3,4-dihydrobenzo[b][1,6]naphthyridine fragment showcases a C=N double bond significantly bent out of the plane, indicating the complex spatial configuration of these molecules (Seebacher et al., 2010).

Chemical Reactions and Properties

Naphthyridines undergo various chemical reactions, highlighting their reactive nature and potential for further functionalization. The base-free amination of BH acetates of 2-chloroquinolinyl-3-carboxaldehydes presents a route to synthesize N-substituted-1,2-dihydrobenzo[b][1,8]-naphthyridines, showcasing the chemical reactivity of these compounds (Singh et al., 2011).

Physical Properties Analysis

While specific studies focusing on the physical properties of 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine were not found, related research on naphthyridine derivatives provides insights into their potential physical characteristics. The physical properties are often deduced from structural analysis and synthetic methods, which can influence solubility, crystallinity, and thermal stability.

Chemical Properties Analysis

The chemical properties of naphthyridine derivatives are varied, including the ability to participate in diverse chemical reactions, their stability under various conditions, and their reactivity towards different reagents. The synthesis methods and the resulting structural configurations play a significant role in defining these properties. For example, the synthesis of benzo[b]pyrazolo[5,1-f][1,6]naphthyridines through silver triflate catalyzed reactions hints at the chemical versatility of these compounds (Zahid et al., 2013).

Aplicaciones Científicas De Investigación

Inhibición de la Monoamino Oxidasa (MAO)

El estudio de Kulikova et al sintetizó nuevos derivados de 2-alquilo-10-cloro-1,2,3,4-tetrahidrobenzo[b][1,6]naftiridinas. Entre estos, los compuestos 5c–h demostraron una potente inhibición de la MAO B (monoamino oxidasa B) en el rango micromolar bajo. Notablemente, el análogo 1-(2-(4-fluorofenil)etinil) (5g) logró un valor de IC50 comparable al del conocido inhibidor de la MAO B pargilina.

Actividades Antiproliferativas y Citotóxicas

Los derivados de benzo[b][1,6]naftiridina han mostrado actividades antiproliferativas (A) y citotóxicas (B) contra varios tipos de células cancerosas . El compuesto 6c, específicamente, exhibió una excelente IC50 in vitro (0.056 nM) y una mejor solubilidad acuosa. Estos hallazgos sugieren aplicaciones potenciales en la terapia contra el cáncer.

Inhibición de la Fosfodiesterasa 5 (PDE5)

Se identificó un nuevo análogo de 1,2,3,4-tetrahidrobenzo[b][1,6]naftiridina como un potente inhibidor de la PDE5 con mejor solubilidad acuosa . La PDE5 hidroliza el monofosfato de guanosina cíclico (cGMP), lo que lleva a un aumento de los niveles de proteína de unión al elemento de respuesta al cAMP (CREB), un factor de transcripción involucrado en los procesos de aprendizaje y memoria.

Propiedades Antivirales

Las naftiridinas funcionalizadas y sus análogos benzo/heteroanulados han demostrado actividad antiviral . La exploración adicional de los derivados de 2-bencil-1,2,3,4-tetrahidrobenzo[b][1,6]naftiridina puede revelar su potencial en la lucha contra las infecciones virales.

Antagonismo del Receptor mGlu5

Ciertos derivados de naftiridina actúan como antagonistas del receptor mGlu5 . Investigar si this compound comparte esta propiedad podría proporcionar información sobre los trastornos neurológicos.

Andamiaje de Alcaloide

La naftiridina benzocondensada sirve como andamiaje para el alcaloide aaptamina que se encuentra en la esponja indonesia Aaptos suberitoides . La aaptamina exhibe actividades antibacterianas y anticarcinogénicas, lo que hace que este andamiaje sea intrigante para el descubrimiento de fármacos.

En resumen, la this compound es prometedora en diversos campos, desde la neurología hasta la oncología. Los investigadores continúan explorando sus aplicaciones potenciales, enfatizando sus propiedades farmacológicas multifacéticas

Mecanismo De Acción

Target of Action

The primary target of 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine is Monoamine Oxidase B (MAO B) . MAO B is an enzyme involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Inhibiting this enzyme can increase the levels of these neurotransmitters, which can have various effects on the body and brain .

Mode of Action

2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine acts as an inhibitor of MAO B . By binding to the active site of the enzyme, it prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability .

Biochemical Pathways

The inhibition of MAO B leads to an increase in the levels of monoamine neurotransmitters in the brain. This can affect various biochemical pathways, particularly those involved in mood regulation and neural signaling . For example, increased levels of dopamine can enhance signaling in pathways involved in reward and motivation.

Result of Action

The inhibition of MAO B and the subsequent increase in monoamine neurotransmitter levels can have several effects at the molecular and cellular level. These can include enhanced neural signaling, changes in gene expression, and alterations in synaptic plasticity . The overall effect on the organism can vary, but it may lead to improved mood and cognitive function .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine is known to interact with the enzyme PDE5 . PDE5 is responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP), leading to increased levels of the cAMP response element binding protein (CREB), a transcriptional factor involved with learning and memory processes .

Cellular Effects

The compound exerts significant effects on cellular processes. It has been found to have good efficacy in a mouse model of Alzheimer’s disease, suggesting its potential role in influencing cell function . The compound’s interaction with PDE5 can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine exerts its effects through its potent inhibitory activity against PDE5 . By inhibiting PDE5, the compound increases the levels of CREB, thereby influencing gene expression .

Dosage Effects in Animal Models

The compound has demonstrated good efficacy in a mouse model of Alzheimer’s disease

Propiedades

IUPAC Name |

2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2/c1-2-6-15(7-3-1)13-21-11-10-19-17(14-21)12-16-8-4-5-9-18(16)20-19/h1-9,12H,10-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGIFNAKNRWTPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC3=CC=CC=C3N=C21)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501320501 | |

| Record name | 2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666385 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

1541-57-7 | |

| Record name | 2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

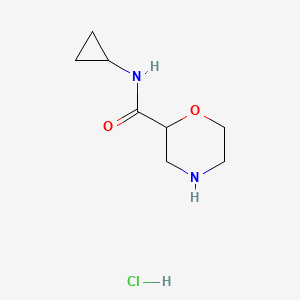

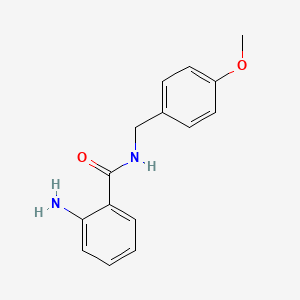

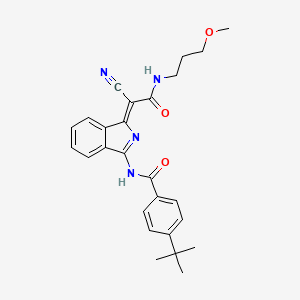

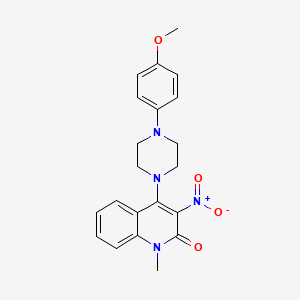

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate](/img/structure/B2487378.png)

![N-(2-ethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2487380.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2487383.png)

![N-(3-methoxypropyl)-5-methyl-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide](/img/structure/B2487384.png)

![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2487389.png)

![5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2487395.png)

![6-Ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2487397.png)